2-Amino-6-hydroxybenzoic acid
CAS No.: 567-62-4
Cat. No.: VC2053462
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 567-62-4 |
|---|---|
| Molecular Formula | C7H7NO3 |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 2-amino-6-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C7H7NO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,8H2,(H,10,11) |
| Standard InChI Key | UZSDRHVOBLQYCX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)C(=O)O)N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)C(=O)O)N |
Introduction
Chemical Identity and Nomenclature
Basic Identification
2-Amino-6-hydroxybenzoic acid is uniquely identified by its CAS Registry Number 567-62-4 . Its molecular formula is C7H7NO3, consisting of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms . The compound has a molecular weight of 153.14 g/mol as calculated based on standard atomic weight values .
Structural Representation
The structure of 2-Amino-6-hydroxybenzoic acid consists of a benzene ring substituted with three functional groups: a carboxylic acid group (-COOH), an amino group (-NH2), and a hydroxyl group (-OH). The carboxylic acid group is attached directly to the benzene ring at position 1, while the amino group is positioned at carbon 2 (ortho to the carboxylic acid), and the hydroxyl group is located at carbon 6 (para to the amino group) . This arrangement of functional groups confers unique chemical properties and reactivity to the molecule.
Synonyms and Alternative Names
Several alternative names and synonyms exist for 2-Amino-6-hydroxybenzoic acid, reflecting different naming conventions and classification systems in chemical literature. These include:
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6-Aminosalicylic acid
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6-Hydroxyanthranilic acid
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Salicylic acid, 6-amino-
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BENZOIC ACID, 2-AMINO-6-HYDROXY- (registry name)
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2-amino-6-hydroxybenzoicacid (without spaces)
The IUPAC name (2-Amino-6-hydroxybenzoic acid) remains the most systematic and widely recognized identifier for this compound in scientific literature.
Physical and Chemical Properties
Physical State and Appearance
2-Amino-6-hydroxybenzoic acid appears as a solid at room temperature with a characteristic light brown to brown coloration . This physical appearance is consistent with many aromatic compounds containing multiple functional groups.
Physical Properties
Table 1 summarizes the key physical properties of 2-Amino-6-hydroxybenzoic acid:
Chemical Properties
The chemical behavior of 2-Amino-6-hydroxybenzoic acid is largely determined by its three functional groups, each contributing distinctive reactivity patterns:
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The carboxylic acid group (-COOH) contributes to its acidic character, with a predicted pKa of 3.30±0.25 . This allows it to participate in acid-base reactions, form salts, and undergo esterification.
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The amino group (-NH2) provides basic properties and nucleophilicity, enabling the compound to participate in various substitution and addition reactions. The presence of this group also makes the compound capable of forming amides, imines, and participating in coupling reactions.
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The hydroxyl group (-OH) adds additional reactivity, particularly for hydrogen bonding and potential oxidation reactions. It can also undergo esterification and etherification.
Solubility Profile
Based on available data, 2-Amino-6-hydroxybenzoic acid demonstrates a limited solubility profile:
The presence of both hydrophilic functional groups (-COOH, -NH2, -OH) and the hydrophobic aromatic ring contributes to this solubility pattern. This mixed solubility profile is typical of aromatic compounds containing both polar and non-polar structural elements.
Applications and Uses
Pharmaceutical Intermediates
The primary documented application of 2-Amino-6-hydroxybenzoic acid is as an intermediate in pharmaceutical synthesis . The compound's multifunctional nature makes it valuable for building more complex molecular structures. The presence of amino, hydroxyl, and carboxylic acid groups provides versatile attachment points for creating derivatives with potential biological activities.
As a carboxylic acid derivative, it can serve as a precursor in the synthesis of various biologically active compounds . The structural resemblance to known bioactive compounds such as salicylic acid derivatives suggests potential utility in developing compounds with anti-inflammatory, analgesic, or antimicrobial properties.
Analytical Identification Methods
Standard analytical methods for structural confirmation of 2-Amino-6-hydroxybenzoic acid would typically include:
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would provide information about the hydrogen and carbon environments, confirming the substitution pattern on the benzene ring.
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Infrared (IR) spectroscopy: Would show characteristic absorption bands for the carboxylic acid group (~1700 cm⁻¹), amino group (~3300-3500 cm⁻¹), and hydroxyl group (~3200-3600 cm⁻¹).
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Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.
Chemical Identification
Chemical tests that could be used for identification include:
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Acid-base titrations to confirm the presence of the carboxylic acid group
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Color reactions specific for amino groups (e.g., ninhydrin test)
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Reactions specific for phenolic groups (e.g., ferric chloride test)
These analytical approaches would be essential for confirming the structure, purity, and identity of synthesized or isolated 2-Amino-6-hydroxybenzoic acid.
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